49-Fold Greater Anti-HCV Potency Than Ribavirin in Replicon Assay
In a direct head-to-head comparison using the HCV subgenomic replicon (genotype 1b, clone ET), the active moiety of Balapiravir, R1479, exhibited an EC50 of 1.2 µM for inhibition of viral RNA replication, whereas ribavirin (the standard nucleoside comparator) showed an EC50 of 59 µM under identical assay conditions [1]. This represents a 49-fold difference in potency favoring R1479.
| Evidence Dimension | Antiviral EC50 (HCV replicon) |
|---|---|
| Target Compound Data | 1.2 µM (R1479, active moiety of Balapiravir) |
| Comparator Or Baseline | 59 µM (ribavirin) |
| Quantified Difference | 49-fold more potent (target vs. comparator) |
| Conditions | HCV subgenomic replicon (genotype 1b, clone ET), 72-hour incubation, qRT-PCR readout |
Why This Matters
For researchers requiring a nucleoside analogue with validated activity against HCV, Balapiravir (via R1479) provides a 49-fold potency advantage over ribavirin in the standard replicon model, reducing compound usage and off-target interference.
- [1] Klumpp, K., Leveque, V., Le Pogam, S., Ma, H., Jiang, W. R., Kang, H., ... & Cammack, N. (2006). The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of the HCV replicon. Antimicrobial Agents and Chemotherapy, 50(9), 3123-3127. View Source
